molecular formula C10H10BrFOZn B14892584 2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide

2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide

Cat. No.: B14892584
M. Wt: 310.5 g/mol
InChI Key: VUFMHQFPYRFRTC-UHFFFAOYSA-M
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Description

2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the allyloxy group and the fluorine atom on the phenyl ring imparts unique reactivity and selectivity to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide typically involves the reaction of 2-[(Allyloxy)methyl]-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-[(Allyloxy)methyl]-4-fluorophenyl bromide+Zn2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide\text{2-[(Allyloxy)methyl]-4-fluorophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-[(Allyloxy)methyl]-4-fluorophenyl bromide+Zn→2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with inert gas purging systems to maintain an oxygen-free environment. The reaction is monitored using techniques like gas chromatography to ensure complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions

2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a leaving group.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize organozinc compounds.

    Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products

    Biaryl Compounds: Formed in cross-coupling reactions.

    Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide has several applications in scientific research:

    Organic Synthesis: Used in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical intermediates.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activities and interactions.

Mechanism of Action

The mechanism of action of 2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product. The molecular targets and pathways involved include:

    Palladium Catalysts: Facilitate the oxidative addition and reductive elimination steps.

    Organic Substrates: Participate in the transmetalation step to form new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    2-[(Allyloxy)methyl]-4-fluorophenylmagnesium bromide: Another organometallic compound used in similar reactions but with different reactivity due to the presence of magnesium instead of zinc.

    2-[(Allyloxy)methyl]-4-fluorophenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions, offering different selectivity and reaction conditions.

Uniqueness

2-[(Allyloxy)methyl]-4-fluorophenylzinc bromide is unique due to its specific reactivity profile, which allows for selective formation of carbon-carbon bonds under mild conditions. The presence of the zinc atom provides distinct advantages in terms of reaction conditions and product selectivity compared to its magnesium and boron counterparts.

Properties

Molecular Formula

C10H10BrFOZn

Molecular Weight

310.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-(prop-2-enoxymethyl)benzene-4-ide

InChI

InChI=1S/C10H10FO.BrH.Zn/c1-2-6-12-8-9-4-3-5-10(11)7-9;;/h2-3,5,7H,1,6,8H2;1H;/q-1;;+2/p-1

InChI Key

VUFMHQFPYRFRTC-UHFFFAOYSA-M

Canonical SMILES

C=CCOCC1=[C-]C=CC(=C1)F.[Zn+]Br

Origin of Product

United States

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